6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione
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Overview
Description
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Scientific Research Applications
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffolds have exhibited a wide range of biological activities .
Mode of Action
The presence of a pyrano[2,3-d]pyrimidine 2,4 dione scaffold is known to be important for interactions with the amino acids present in the ni site of the enzyme . The addition of a fused heterocycle can result in extra interactions with the enzyme and greatly enhance the activity .
Biochemical Pathways
Compounds with similar pyrrolopyrazine scaffolds have shown various biological activities, suggesting they may affect multiple pathways .
Result of Action
Compounds with similar pyrrolopyrazine scaffolds have shown various biological activities, suggesting they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of microwave-assisted synthesis, which has been shown to be an efficient method for preparing pyrrolo[3,4-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrano[2,3-d]pyrimidine: Known for its PARP-1 inhibitory activity.
Pyrimido[4,5-d]pyrimidine: Exhibits antimicrobial and anticancer properties.
Uniqueness
6,7,7-trimethyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold in drug design.
Properties
CAS No. |
709600-77-1 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
6,7,7-trimethyl-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)6-5(4-12(9)3)7(13)11-8(14)10-6/h4H2,1-3H3,(H2,10,11,13,14) |
InChI Key |
BQAACFDVIUKGAH-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CN1C)C(=O)NC(=O)N2)C |
Canonical SMILES |
CC1(C2=C(CN1C)C(=O)NC(=O)N2)C |
solubility |
not available |
Origin of Product |
United States |
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